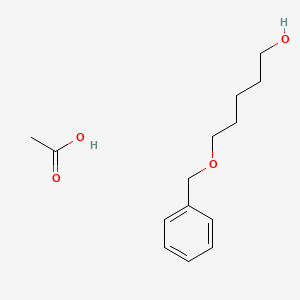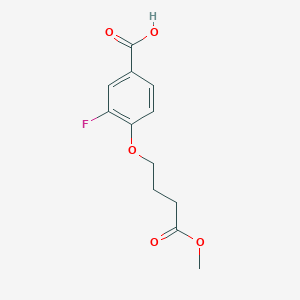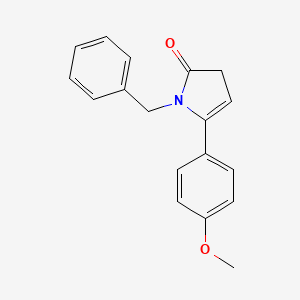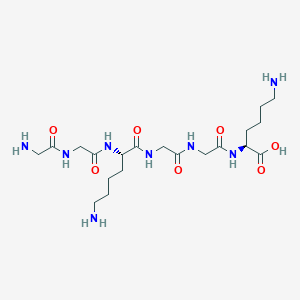
Magnesium chloride cyclooctanide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium chloride cyclooctanide (1/1/1) is a unique organometallic compound that combines magnesium chloride with cyclooctane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride cyclooctanide (1/1/1) typically involves the reaction of magnesium chloride with cyclooctane under specific conditions. One common method is the direct insertion of magnesium into the carbon-chlorine bond of cyclooctane in the presence of a catalyst. This reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the insertion process .
Industrial Production Methods
Industrial production of magnesium chloride cyclooctanide (1/1/1) may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity magnesium chloride and cyclooctane, along with optimized reaction conditions, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium chloride cyclooctanide (1/1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and cyclooctane derivatives.
Reduction: It can be reduced to form magnesium metal and cyclooctane.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or iodine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields magnesium oxide and cyclooctane derivatives, while reduction produces magnesium metal and cyclooctane .
Applications De Recherche Scientifique
Magnesium chloride cyclooctanide (1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and composites
Mécanisme D'action
The mechanism of action of magnesium chloride cyclooctanide (1/1/1) involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. This makes the compound an effective catalyst in many chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to magnesium chloride cyclooctanide (1/1/1) include:
- Magnesium bromide cyclooctanide (1/1/1)
- Magnesium iodide cyclooctanide (1/1/1)
- Magnesium chloride cyclohexanide (1/1/1)
Uniqueness
What sets magnesium chloride cyclooctanide (1/1/1) apart from these similar compounds is its specific reactivity and stability. The presence of the cyclooctane ring provides unique steric and electronic properties that influence its behavior in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions is required .
Propriétés
Numéro CAS |
821784-99-0 |
|---|---|
Formule moléculaire |
C8H15ClMg |
Poids moléculaire |
170.96 g/mol |
Nom IUPAC |
magnesium;cyclooctane;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
XOKFNUFVWKDUQU-UHFFFAOYSA-M |
SMILES canonique |
C1CCC[CH-]CCC1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)


![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)

![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)


![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)


